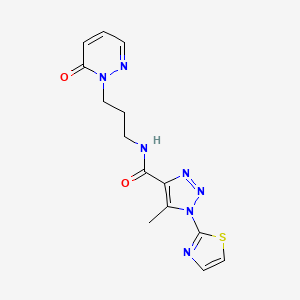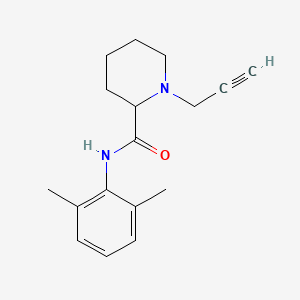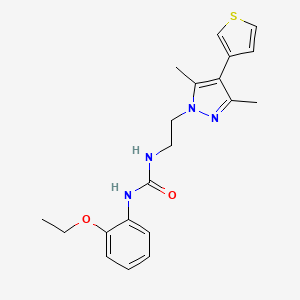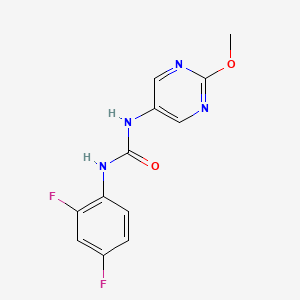
(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that includes a 1,2,4-triazole ring, a piperidine ring, and a thiophene ring . The 1,2,4-triazole ring is a type of heterocyclic aromatic organic compound, containing three nitrogen atoms. Piperidine is a widely used building block in the synthesis of organic compounds, and thiophene is a sulfur analog of the compound furan.
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds such as 4-methyl-4H-1,2,4-triazol-3-yl methanamine are synthesized under solvothermal conditions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reactants present. Similar compounds have been involved in reactions with various oxidants and solvents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Similar compounds have shown thermal stability and acceptable densities .Aplicaciones Científicas De Investigación
Nonlinear Optical Applications
The compound has been found to exhibit significant linear polarizability and first and second hyperpolarizabilities, indicating its potential for nonlinear optical applications. These characteristics imply that the compound plays a crucial part in fabricating materials showing promising nonlinear optical properties for optoelectronic applications .
Medicinal Chemistry
Triazoles, nitrogen-containing heterocycles, have gained attention for their applications in medicinal chemistry. Heterocyclic compounds containing azoles are of special interest due to their strong synthetic and pharmaceutical applications .
Drug Discovery
The broad biological and pharmacological spectrum of heterocyclic molecules has sparked the interest of researchers in recent years. Particularly, heterocyclic compounds containing azoles are ranked as of special interest due to their strong synthetic and pharmaceutical applications .
Agrochemicals
Triazoles, nitrogen-containing heterocycles, have gained attention for their applications in agrochemicals. They are used in the development of new classes of medicinal compounds .
Material Sciences
Triazoles, nitrogen-containing heterocycles, have gained attention for their applications in material sciences. They are used in the development of new classes of medicinal compounds .
Breast Cancer Treatment
Compounds containing a 1,2,4-triazole ring, such as Letrozole and Anastrozole, have been approved by the FDA and used as first-line therapies for the treatment of breast cancer in postmenopausal women owing to their apparent superiority to estrogen receptor antagonists, such as tamoxifen .
Dye Adsorption
One of the complexes of the compound can selectively adsorb sulfate-containing dyes by Lewis acid–base interactions .
Photocatalytic Capability
The complexes of the compound exhibit excellent photocatalytic capability in the degradation of certain dyes .
Mecanismo De Acción
Target of Action
Compounds with a similar 1,2,4-triazole structure have been found to exhibit antimicrobial activities . The primary target of such compounds is often the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol .
Mode of Action
It’s known that 1,2,4-triazole derivatives can interact with their targets through the formation of hydrogen bonds and other non-covalent interactions . This interaction can lead to changes in the target’s function, often inhibiting its activity .
Biochemical Pathways
Given the potential antimicrobial activity of similar 1,2,4-triazole derivatives, it’s likely that the compound interferes with essential biochemical pathways in microbes, such as the ergosterol biosynthesis pathway .
Pharmacokinetics
The solubility and stability of the compound can significantly impact its bioavailability .
Result of Action
Similar 1,2,4-triazole derivatives have been found to exhibit cytotoxic activities against certain cancer cell lines . This suggests that the compound may induce apoptosis or inhibit proliferation in these cells.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Propiedades
IUPAC Name |
[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S2/c1-16-9-14-15-13(16)22(19,20)11-2-5-17(6-3-11)12(18)10-4-7-21-8-10/h4,7-9,11H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTVHKSEAZBUOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2796389.png)

![(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2796393.png)



![5-Benzoyl-2-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2796401.png)

![2-[(2,4-dimethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B2796404.png)




